5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
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Overview
Description
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid: is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes a sulfamoyl group and a carboxyphenyl group attached to a methoxybenzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, including the introduction of the sulfamoyl group and the carboxyphenyl group onto the benzoic acid core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid: This compound has a similar structure but includes a chlorine atom instead of a methoxy group.
5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid: This compound has additional methoxy groups, which may affect its reactivity and applications.
Uniqueness
The presence of the methoxy group in 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can influence its chemical properties, such as solubility and reactivity. This makes it unique compared to similar compounds, as it may exhibit different behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
5-[(2-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-23-13-7-6-9(8-11(13)15(19)20)24(21,22)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTCBNMHPPTXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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